Methyl Substitution Enhances Hydrophobicity (XLogP3 = 1.4) Relative to Unsubstituted Analog
The methyl group at the 6-position of the indanone core increases the compound's hydrophobicity compared to the unsubstituted analog 2-(3-oxo-indan-1-ylidene)-malononitrile (CAS 1080-74-6). The calculated partition coefficient (XLogP3) for the target compound is 1.4 , whereas the unsubstituted analog has an XLogP3 of approximately 1.1 (estimated based on its structure C₁₂H₆N₂O, M.W. 194.19) . This difference of ΔXLogP3 ≈ 0.3 translates to a measurable change in reverse-phase chromatographic retention and organic solvent solubility.
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-(3-oxo-indan-1-ylidene)-malononitrile (CAS 1080-74-6), XLogP3 ≈ 1.1 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 (higher hydrophobicity) |
| Conditions | Calculated using XLogP3 algorithm; no experimental measurement available. |
Why This Matters
Increased hydrophobicity improves solubility in non-polar organic solvents, which is critical for solution-processed organic electronics and purification by column chromatography.
